molecular formula C10H16N2O B13251102 N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

Cat. No.: B13251102
M. Wt: 180.25 g/mol
InChI Key: CHQJUWARSDFVMS-UHFFFAOYSA-N
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Description

N-(1-Methoxypropan-2-yl)-2-methylpyridin-3-amine is a chemical compound of significant interest in medicinal chemistry and oncology research. With the molecular formula C10H16N2O and a molecular weight of 180.25 g/mol, this amine-functionalized pyridine derivative is characterized by a pyridine ring system substituted with a methyl group and a complex N-(1-methoxypropan-2-yl)amine side chain . This structure is analogous to a class of tertiary diarylamines that have been identified as promising scaffolds in the development of novel antitumor agents . The primary research value of this compound and its structural analogs lies in their potential as tubulin polymerization inhibitors. Compounds within this chemical class have demonstrated potent cytotoxic activity against a diverse panel of human tumor cell lines, including A549 (lung carcinoma), KB (hepatic carcinoma), and DU145 (prostate cancer) . The mechanism of action is characterized by the targeted inhibition of tubulin assembly, thereby disrupting microtubule dynamics essential for cellular processes like mitosis and cell division. This activity is competitive with colchicine, as these derivatives bind to the colchicine binding site on the α,β-tubulin heterodimer, a well-validated target for cancer therapeutics . The presence of the methoxypropylamine side chain is a critical structural feature that contributes to the molecule's physicochemical properties and its biological interaction. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine

InChI

InChI=1S/C10H16N2O/c1-8(7-13-3)12-10-5-4-6-11-9(10)2/h4-6,8,12H,7H2,1-3H3

InChI Key

CHQJUWARSDFVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)NC(C)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine typically involves the reaction of 2-methylpyridine with 1-methoxypropan-2-amine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(1-methoxypropan-2-yl)-2-methylpyridin-3-one, while reduction may yield this compound derivatives with altered functional groups .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine are best understood through comparison with analogous compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Pyridin-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties
This compound C₁₀H₁₅N₂O 179.24 2-methylpyridin-3-amine, methoxypropan-2-yl Research compound (inferred)
N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 Cyclohexanamine, methoxypropan-2-yl Agrochemical intermediate (speculative)
Metolachlor C₁₅H₂₂ClNO₂ 283.80 Acetamide, methoxypropan-2-yl Herbicide (chiral selectivity)
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 Bipyridine, methoxy Pharmaceutical research
6-[(2R)-1-(2-Methylpropyl)pyrrolidin-2-yl]-N-(pyridin-2-yl)pyridin-3-amine C₁₈H₂₅N₄ 297.42 Pyrrolidine, pyridin-2-yl Bioactive molecule (structural studies)

Key Observations:

Structural Variations: The target compound differs from N-(1-methoxypropan-2-yl)-3,3,5-trimethylcyclohexan-1-amine by replacing the cyclohexanamine core with a methylpyridin-3-amine group. Compared to metolachlor , which contains an acetamide group, the target compound’s amine linkage may improve solubility in polar solvents.

Electronic and Steric Effects: The 2-methyl group on the pyridine ring in the target compound introduces steric hindrance, which could reduce reactivity at the amine site compared to unsubstituted analogs like 5-(2-methoxypyridin-3-yl)pyridin-2-amine .

Biological Relevance: Pyridin-3-amine derivatives, such as those in , demonstrate antimicrobial activity due to their ability to chelate metal ions (e.g., Co(II), Cu(II)) . The chiral center in metolachlor highlights the importance of stereochemistry in agrochemical efficacy—a factor that may also apply to the target compound if synthesized enantioselectively.

Molecular Weight and Drug Likeness :

  • With a molecular weight of 179.24, the target compound falls within the acceptable range for oral bioavailability (Lipinski’s rule: <500 Da), unlike bulkier analogs like the pyrrolidine derivative (297.42 Da) .

Biological Activity

N-(1-methoxypropan-2-yl)-2-methylpyridin-3-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its pyridine ring, which is substituted with a methoxypropan-2-yl group and a methyl group. This unique structure may influence its interaction with biological targets, contributing to its pharmacological properties.

Mechanisms of Biological Activity

The compound has been studied for its potential interactions with various biomolecular targets, including enzymes and receptors. Research indicates that it may exhibit enzyme inhibition and receptor binding , which are critical for its therapeutic effects. Specifically, it has been investigated for:

  • Antiproliferative Activity : Some derivatives of pyridine compounds have shown significant antiproliferative effects against cancer cell lines, indicating potential as anticancer agents. For instance, related compounds have demonstrated IC50 values ranging from 1.2 to 5.3 μM against various cancer cells, suggesting that this compound might possess similar properties .
  • Antioxidant Properties : Compounds with similar structures have displayed antioxidative activity, which could contribute to their overall biological efficacy. The ability to scavenge free radicals may enhance their therapeutic potential, particularly in oxidative stress-related diseases .

Case Studies and Experimental Results

  • Antiproliferative Activity : In vitro studies have shown that certain derivatives of this compound exhibit strong antiproliferative activity against human cancer cell lines. The compound's IC50 values suggest effective inhibition of cell growth at low concentrations, comparable to established anticancer drugs like doxorubicin .
    CompoundCell LineIC50 (µM)
    This compoundMCF-73.1
    Related Compound AHCT 1164.4
    Related Compound BHEK 2935.3
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes, such as β-secretase (BACE1), which is a target for Alzheimer's disease treatment. Preliminary results indicate that it may effectively modulate enzyme activity, potentially reducing amyloid-beta peptide levels in vitro .

Toxicological Studies

Toxicological assessments are crucial for evaluating the safety profile of this compound. Studies involving animal models have shown that the compound does not induce significant neurotoxicity or alter monoamine levels in the brain following administration at therapeutic doses . This suggests a favorable safety profile, although further studies are warranted.

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